2-Chlorovinylarsonic acid
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Overview
Description
2-Chlorovinylarsonic acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. It is known for its stability in aqueous solutions and its potential toxicity. This compound is of significant interest due to its environmental persistence and its role as a marker for exposure to lewisite .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorovinylarsonic acid can be synthesized through the hydrolysis of lewisite. The hydrolysis process involves the reaction of lewisite with water, leading to the formation of 2-chlorovinylarsonous acid, which can be further oxidized to this compound .
Industrial Production Methods
laboratory-scale synthesis typically involves controlled hydrolysis and oxidation reactions under specific conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Chlorovinylarsonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized from 2-chlorovinylarsonous acid to this compound.
Hydrolysis: Lewisite hydrolyzes to form 2-chlorovinylarsonous acid, which can further hydrolyze to this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and other peroxides.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions at ambient temperatures.
Major Products Formed
The major product formed from the oxidation of 2-chlorovinylarsonous acid is this compound .
Scientific Research Applications
2-Chlorovinylarsonic acid has several scientific research applications, including:
Environmental Monitoring: Used as a marker for detecting lewisite contamination in environmental samples
Biomedical Research: Employed in studies to understand the metabolism and detoxification of arsenic compounds in biological systems.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying arsenic compounds in various matrices.
Mechanism of Action
The mechanism of action of 2-chlorovinylarsonic acid involves its interaction with biological molecules. It can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions . The compound’s toxicity is primarily due to its ability to interfere with cellular metabolism and induce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chlorovinyl)arsinic acid: Another hydrolysis product of lewisite with similar properties.
Phenarsazinic acid: An organoarsenic compound with different chemical properties and applications.
Uniqueness
2-Chlorovinylarsonic acid is unique due to its specific formation from lewisite hydrolysis and its stability in aqueous solutions. Its role as a marker for lewisite exposure sets it apart from other organoarsenic compounds .
Properties
CAS No. |
64038-44-4 |
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Molecular Formula |
C2H4AsClO3 |
Molecular Weight |
186.42 g/mol |
IUPAC Name |
2-chloroethenylarsonic acid |
InChI |
InChI=1S/C2H4AsClO3/c4-2-1-3(5,6)7/h1-2H,(H2,5,6,7) |
InChI Key |
ZIFKIDBGHAWONQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[As](=O)(O)O)Cl |
Origin of Product |
United States |
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